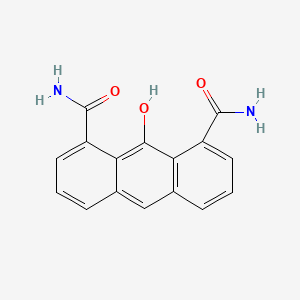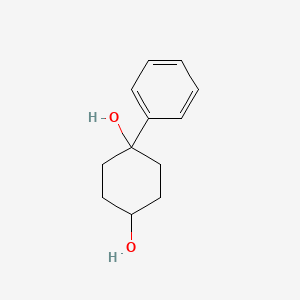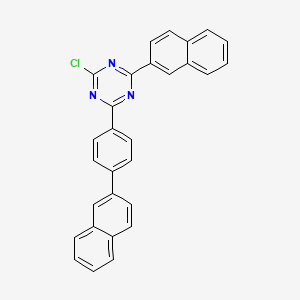
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of chloro, naphthyl, and phenyl groups attached to the triazine ring, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aromatic amines.
Introduction of Substituents: The chloro, naphthyl, and phenyl groups are introduced through substitution reactions. For instance, the chloro group can be introduced using chlorinating agents like thionyl chloride, while the naphthyl and phenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthyl and phenyl groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学研究应用
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(naphthalen-2-yl)benzoic acid
- 2-Chloro-4-(naphthalen-1-yl)quinazoline
Uniqueness
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine is unique due to its specific combination of chloro, naphthyl, and phenyl groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C29H18ClN3 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC 名称 |
2-chloro-4-naphthalen-2-yl-6-(4-naphthalen-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C29H18ClN3/c30-29-32-27(31-28(33-29)26-16-12-20-6-2-4-8-24(20)18-26)22-13-9-21(10-14-22)25-15-11-19-5-1-3-7-23(19)17-25/h1-18H |
InChI 键 |
GTKUKOHCYDWQTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=NC(=NC(=N4)Cl)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


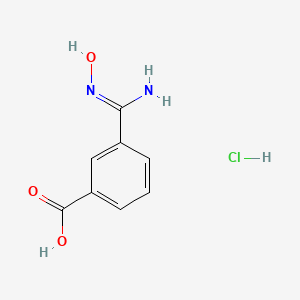
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
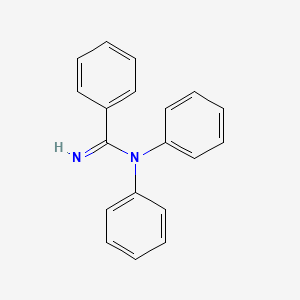
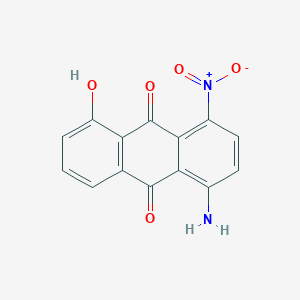

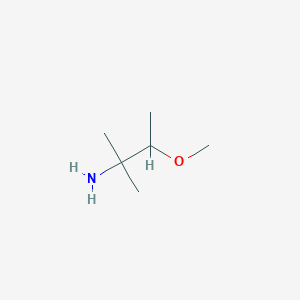


![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
